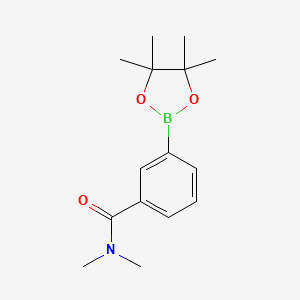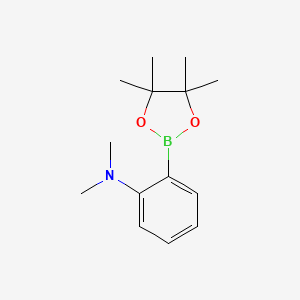
Methyl 4,6-dichloronicotinate
Descripción general
Descripción
Methyl 4,6-dichloronicotinate, also known as 4,6-Dichloronicotinic Acid Methyl Ester, Methyl 4,6-Dichloro-3-pyridinecarboxylate, or 4,6-Dichloro-3-pyridinecarboxylic Acid Methyl Ester , is a chemical compound with the molecular formula C7H5Cl2NO2 . It appears as a white to almost white powder or crystal .
Synthesis Analysis
The synthesis of Methyl 4,6-dichloronicotinate involves the reaction of Methyl 4,6-dihydroxynicotinate with POCl3 and Et3N at 0-120°C for 2 hours . After the reaction, the mixture is cooled to 0°C and poured slowly into ice-water. The resulting precipitate is collected by filtration, dissolved in ethyl acetate, dried over anhydrous Na2SO4, filtered, and concentrated to afford 4,6-dichloro-nicotinic acid methyl ester .Molecular Structure Analysis
The molecular structure of Methyl 4,6-dichloronicotinate is represented by the InChI code: 1S/C7H5Cl2NO2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3 . The SMILES representation is: COC(=O)C1=CN=C(Cl)C=C1Cl .Physical And Chemical Properties Analysis
Methyl 4,6-dichloronicotinate has a melting point of 41-43°C . Its boiling point is predicted to be 260.0±35.0 °C . The compound has a predicted density of 1.426±0.06 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C .Aplicaciones Científicas De Investigación
1. Catalysis and Organic Synthesis
A study by Shi et al. (2006) describes the use of methyl 2,6-dichloronicotinate in organic synthesis, particularly in the DABCO-catalyzed Nucleophilic Aromatic Substitution (SNAr) reaction with phenols. This reaction is notable for its regioselective formation of an unprecedented DABCO-pyridine adduct, illustrating the compound's utility in creating specialized chemical structures in organic synthesis (Shi et al., 2006).
2. Herbicidal Applications
Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, closely related to methyl 4,6-dichloronicotinate, has been studied for its herbicidal properties. Shimabukuro et al. (1978) investigated its physiological effects on plants like oat and wheat, demonstrating its potential as a selective herbicide (Shimabukuro et al., 1978).
3. Intermediate in Anticancer Drug Synthesis
Guo Lei-ming (2012) highlighted the synthesis of 4,6-dichloro-2-methylpyrimidine from methyl 4,6-dichloronicotinate, an important intermediate in the production of the synthetic anticancer drug dasatinib. This emphasizes the role of methyl 4,6-dichloronicotinate in pharmaceutical synthesis (Guo Lei-ming, 2012).
4. Liquid Crystal Research
Research by Alaasar et al. (2014) on new bent-core molecules for liquid crystals included 4,6-dichlororesorcinol, a compound related to methyl 4,6-dichloronicotinate. Their work contributes to understanding the liquid crystalline properties of compounds and their applications in display technologies (Alaasar et al., 2014).
5. Cell and Protein Research
In biochemistry, Fraker and Speck (1978) explored the use of chloroglycoluril, related to methyl 4,6-dichloronicotinate, for iodinating cell membranes and proteins. This research is crucial for understanding protein structures and functions in cellular biology (Fraker & Speck, 1978).
Safety And Hazards
Methyl 4,6-dichloronicotinate is considered hazardous. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . In case of skin or eye irritation, medical advice should be sought .
Propiedades
IUPAC Name |
methyl 4,6-dichloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJMDUMJSZTJTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377292 | |
| Record name | methyl 4,6-dichloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,6-dichloronicotinate | |
CAS RN |
65973-52-6 | |
| Record name | methyl 4,6-dichloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL4,6-DICHLORONICOTINATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1363578.png)











